1-(3-Hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cinnamoyl-3-hydroxypyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of cinnamoyl chloride with 3-hydroxypyrrolidine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Cinnamoyl-3-hydroxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The cinnamoyl group can be reduced to a phenylpropyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions:
Oxidation: PCC or DMP in dichloromethane at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: TsCl in pyridine at room temperature.
Major Products Formed:
Oxidation: Formation of 1-cinnamoyl-3-pyrrolidinone.
Reduction: Formation of 1-phenylpropyl-3-hydroxypyrrolidine.
Substitution: Formation of 1-cinnamoyl-3-tosyloxypyrrolidine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Cinnamoyl-3-hydroxypyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s antifungal and antibacterial activities are attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes in microbial cells. Additionally, its potential pharmacological effects are linked to its interaction with various receptors and enzymes in the human body .
Comparison with Similar Compounds
1-Cinnamoyl-3-hydroxypyrrolidine can be compared with other similar compounds, such as:
1-Cinnamoylpyrrolidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
Piperlotine A: Contains a similar cinnamoyl group but differs in the pyrrolidine ring substitution pattern.
Piperlotine C: Another related compound with variations in the functional groups attached to the pyrrolidine ring.
Uniqueness: 1-Cinnamoyl-3-hydroxypyrrolidine’s unique combination of a cinnamoyl group and a hydroxyl-substituted pyrrolidine ring contributes to its distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO2/c15-12-8-9-14(10-12)13(16)7-6-11-4-2-1-3-5-11/h1-7,12,15H,8-10H2 |
InChI Key |
FHARWVZPAKTDJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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